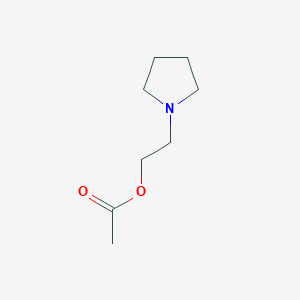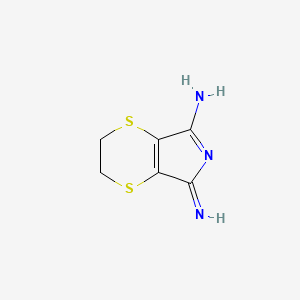
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime typically begins with 3-Formylrifamycin SV. The key step involves the formation of the oxime derivative through the reaction of 3-Formylrifamycin SV with hydroxylamine hydrochloride in the presence of a base such as pyridine. The resulting oxime is then reacted with 6-phenoxyhexyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis methods have been explored to improve yield and reduce production costs. These methods involve the use of microreactors to facilitate efficient mixing and heat transfer, leading to higher yields and more consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The phenoxyhexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions typically involve alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other rifamycin derivatives with enhanced antibacterial properties.
Biology: Investigated for its role in inhibiting bacterial RNA polymerase, making it a valuable tool in studying bacterial transcription mechanisms.
Medicine: Explored for its potential as an antibiotic for treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime involves binding to the beta subunit of bacterial RNA polymerase, thereby inhibiting RNA synthesis. This action effectively halts bacterial growth and replication. The compound’s unique structure allows it to overcome resistance mechanisms that affect other rifamycin derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: Another rifamycin derivative with similar antibacterial activity but different pharmacokinetic properties.
Rifabutin: Known for its effectiveness against Mycobacterium avium complex infections.
Rifaximin: Used primarily for treating gastrointestinal infections due to its poor absorption and localized action in the gut.
Uniqueness
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime stands out due to its enhanced stability and ability to overcome certain bacterial resistance mechanisms. Its unique structural modifications provide it with distinct pharmacological properties, making it a valuable addition to the arsenal of rifamycin antibiotics .
Eigenschaften
CAS-Nummer |
41970-88-1 |
|---|---|
Molekularformel |
C50H64N2O14 |
Molekulargewicht |
917.0 g/mol |
IUPAC-Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-6-phenoxyhexoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C50H64N2O14/c1-27-18-17-19-28(2)49(60)52-40-35(26-51-64-24-16-11-10-15-23-62-34-20-13-12-14-21-34)44(57)37-38(45(40)58)43(56)32(6)47-39(37)48(59)50(8,66-47)63-25-22-36(61-9)29(3)46(65-33(7)53)31(5)42(55)30(4)41(27)54/h12-14,17-22,25-27,29-31,36,41-42,46,54-58H,10-11,15-16,23-24H2,1-9H3,(H,52,60)/b18-17+,25-22+,28-19+,51-26+ |
InChI-Schlüssel |
PDZVXTXKZAMECM-WGWNJRDGSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCCCOC5=CC=CC=C5)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCCCOC5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)
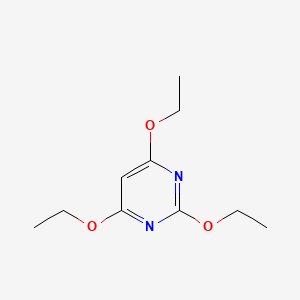
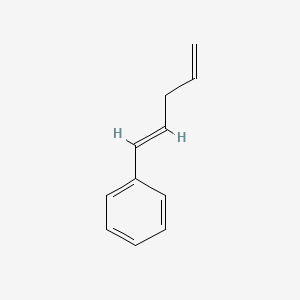
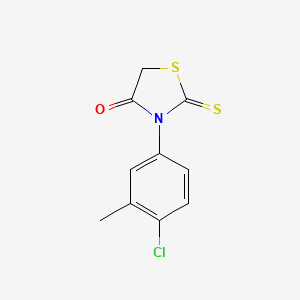

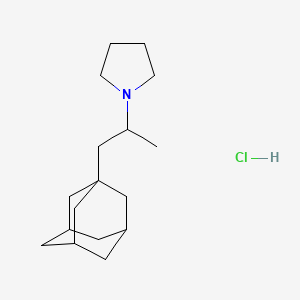


![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
